molecular formula C20H30N2O2 B2728639 tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate CAS No. 1461706-71-7

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate

Cat. No.: B2728639
CAS No.: 1461706-71-7
M. Wt: 330.472
InChI Key: LCLMXOMQRUJOBB-UHFFFAOYSA-N
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Description

“tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate” is a chemical compound with the CAS Number: 1461706-71-7 . It has a molecular weight of 330.47 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Metalation and Alkylation between Silicon and Nitrogen

Tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, leading to reactions with a variety of electrophiles. This process is significant in preparing α-functionalized α-amino silanes, showcasing the compound's utility in silicon-based organic synthesis (Sieburth, Somers, & O'hare, 1996).

Hydrogen Bonding in Carbamate Derivatives

Research on carbamate derivatives, including tert-Butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, reveals the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. These findings are crucial for understanding molecular interactions and designing new materials with specific properties (Das et al., 2016).

Synthesis and Application in Sensory Materials

Tert-Butyl carbazole derivatives have been synthesized for gel formation and fluorescence sensing. TCBT, a tert-Butyl moiety-containing compound, demonstrates strong blue light emission and serves as a fluorescent sensory material for detecting volatile acid vapors, highlighting its potential in environmental monitoring and safety applications (Jiabao Sun et al., 2015).

Organic Synthesis Building Blocks

The tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates class has been identified as N-(Boc) nitrone equivalents, showcasing their role as versatile building blocks in organic synthesis. These compounds facilitate the creation of N-(Boc)hydroxylamines, underscoring their importance in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

Chemoselective Transformation of Amino Protecting Groups

The study on silyl carbamates highlights their application in the chemoselective transformation of amino protecting groups, such as converting N-t-Boc compounds into N-Z compounds. This illustrates the compound's utility in facilitating mild reaction conditions for organic transformations (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMXOMQRUJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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